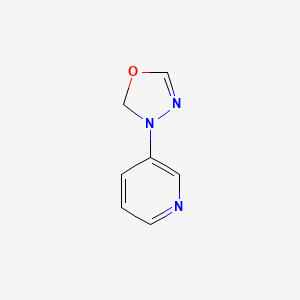
2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a pyrazinyl group and a 2-methoxyethylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(pyrazin-2-yl)hydrazinecarbothioamide with 2-bromoethyl methyl ether under basic conditions to form the desired oxadiazole ring.
-
Step 1: Preparation of 2-(pyrazin-2-yl)hydrazinecarbothioamide
- React pyrazine-2-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.
- Reaction conditions: Reflux in ethanol for several hours.
-
Step 2: Cyclization to form this compound
- React 2-(pyrazin-2-yl)hydrazinecarbothioamide with 2-bromoethyl methyl ether in the presence of a base such as potassium carbonate.
- Reaction conditions: Reflux in acetonitrile for several hours.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
化学反応の分析
Types of Reactions
2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding hydrazine derivative.
Substitution: The pyrazinyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to reflux.
Reduction: Catalytic hydrogenation using palladium on carbon; reaction conditionsroom temperature to elevated pressure.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine; reaction conditionsroom temperature to reflux.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: Use as a probe or tool compound to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of specialty chemicals or as a component in advanced materials.
作用機序
The mechanism of action of 2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
類似化合物との比較
Similar Compounds
- 2-(2-Methoxyethylthio)-5-(pyridin-2-yl)-1,3,4-oxadiazole
- 2-(2-Methoxyethylthio)-5-(pyrimidin-2-yl)-1,3,4-oxadiazole
- 2-(2-Methoxyethylthio)-5-(quinolin-2-yl)-1,3,4-oxadiazole
Uniqueness
2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole is unique due to the presence of the pyrazinyl group, which can impart distinct electronic and steric properties compared to other similar compounds
特性
分子式 |
C9H10N4O2S |
|---|---|
分子量 |
238.27 g/mol |
IUPAC名 |
2-(2-methoxyethylsulfanyl)-5-pyrazin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H10N4O2S/c1-14-4-5-16-9-13-12-8(15-9)7-6-10-2-3-11-7/h2-3,6H,4-5H2,1H3 |
InChIキー |
MAUIBOUFCYIQDX-UHFFFAOYSA-N |
正規SMILES |
COCCSC1=NN=C(O1)C2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro-](/img/structure/B13108182.png)

![Methyl3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride](/img/structure/B13108195.png)


![4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine](/img/structure/B13108229.png)

![3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine](/img/structure/B13108239.png)



